

# Spectroscopic Analysis of 4-(4-Bromophenyl)-1-butene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1-butene

Cat. No.: B100662

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **4-(4-Bromophenyl)-1-butene**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization of this compound.

## Core Data Presentation

The following tables summarize the quantitative  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **4-(4-Bromophenyl)-1-butene**.

Table 1:  $^1\text{H}$  NMR Data for **4-(4-Bromophenyl)-1-butene** (400 MHz,  $\text{CDCl}_3$ )<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.32	d	8.4	2H	Ar-H
6.98	d	8.0	2H	Ar-H
5.88-5.76	m	-	1H	=CH
5.06-4.96	m	-	2H	=CH <sub>2</sub>
2.68	t	7.2	2H	Ar-CH <sub>2</sub>
2.38-2.30	m	-	2H	-CH <sub>2</sub> -

d = doublet, t = triplet, m = multiplet

Table 2: <sup>13</sup>C NMR Data for **4-(4-Bromophenyl)-1-butene** (100 MHz, CDCl<sub>3</sub>)[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
132.11	C
132.06	C
131.54	CH
130.92	CH
130.49	CH
115.77	CH <sub>2</sub>
110.25	C
35.75	CH <sub>2</sub>
35.20	CH <sub>2</sub>

## Experimental Protocols

The following section outlines a general methodology for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, based on standard laboratory practices.

#### Sample Preparation:

- Approximately 5-10 mg of purified **4-(4-Bromophenyl)-1-butene** is dissolved in about 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

#### Instrumentation and Data Acquisition:

- NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz.
- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.
- For  $^1\text{H}$  NMR:
  - A standard pulse-acquire sequence is used.
  - The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).
  - A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise ratio.
  - A relaxation delay of 1-5 seconds is employed between scans.
- For  $^{13}\text{C}$  NMR:
  - A proton-decoupled pulse sequence is utilized to simplify the spectrum and enhance sensitivity.
  - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

- A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- A relaxation delay of 2-5 seconds is used.

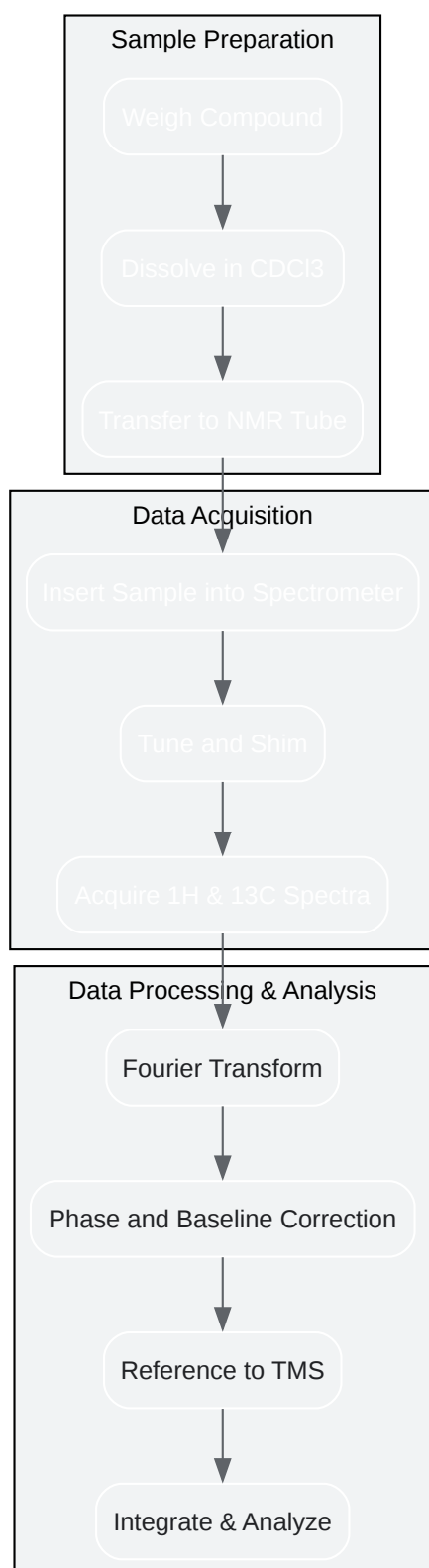
#### Data Processing:

- The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts of the peaks are referenced to the internal standard (TMS).
- For  $^1\text{H}$  NMR spectra, the signals are integrated to determine the relative number of protons. The multiplicity and coupling constants are also determined.

## Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the chemical structure of **4-(4-Bromophenyl)-1-butene** with assigned proton and carbon atoms, and a generalized workflow for NMR analysis.

Caption: Molecular structure of **4-(4-Bromophenyl)-1-butene** with NMR assignments.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for NMR spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-(4-Bromophenyl)-1-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100662#1h-nmr-and-13c-nmr-spectroscopic-data-of-4-4-bromophenyl-1-butene\]](https://www.benchchem.com/product/b100662#1h-nmr-and-13c-nmr-spectroscopic-data-of-4-4-bromophenyl-1-butene)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)